molecular formula C15H21NO B2795621 1-[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine CAS No. 2287284-02-8

1-[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine

Cat. No. B2795621
M. Wt: 231.339
InChI Key: SYDPZAVVFCGICH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Compound X involves a multi-step process. Researchers have developed various routes to access this compound, including both traditional and innovative methods. One notable approach is the use of light-mediated reactions , which allows for efficient and scalable production of bicyclo[1.1.1]pentanes. This strategy has enabled the preparation of over 300 functionalized derivatives on a gram-to-kilogram scale .

properties

IUPAC Name

1-[3-(2-ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-3-17-13-7-5-4-6-12(13)15-8-14(9-15,10-15)11-16-2/h4-7,16H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDPZAVVFCGICH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C23CC(C2)(C3)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[3-(2-Ethoxyphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine

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